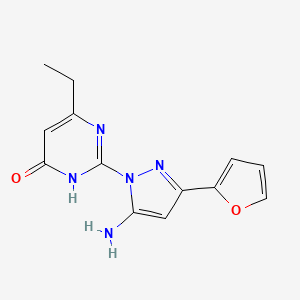
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one, or 6-ethyl-5-amino-3-furancarboxamide, is a heterocyclic compound found in nature, and has been studied for its potential medicinal properties. It is a pyrazole derivative, and has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-tumor, anti-oxidant, and anti-allergic properties.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one demonstrates unique structural properties, particularly in its hydrogen bonding. Quiroga et al. (2010) observed that molecules of similar compounds form chains and ribbons through hydrogen bonding, providing insights into their chemical behavior and potential applications in crystallography and molecular design (Quiroga et al., 2010).
Antimicrobial Activity
This compound has been researched for its antimicrobial properties. Erkin et al. (2021) demonstrated that derivatives of similar compounds showed moderate anti-tubercular activity, suggesting potential applications in treating tuberculosis (Erkin et al., 2021). Hassan et al. (2020) also synthesized analogues of this compound for antibacterial testing, further emphasizing its potential in antimicrobial research (Hassan et al., 2020).
Synthesis and Reactivity
Research by Hamid and Shehta (2018) on similar compounds has explored their reactivity in forming new pyrimidines, indicating their versatility in synthetic chemistry (Hamid & Shehta, 2018). The work of Abdelhamid et al. (2019) on pyrazolines, which are structurally related, showed various biological activities, highlighting the potential for diverse applications in drug discovery and development (Abdelhamid et al., 2019).
Antiviral Properties
Munier-Lehmann et al. (2015) discovered that derivatives of this compound exhibited notable antiviral properties, specifically inhibiting the replication of the measles virus. This research opens the door to developing new antiviral drugs based on this chemical framework (Munier-Lehmann et al., 2015).
Crystallography
Borisova et al. (2016) conducted X-ray structural analysis of similar compounds, revealing stereochemical peculiarities that contribute to our understanding of their molecular structure and potential applications in material science and crystal engineering (Borisova et al., 2016).
Propriétés
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASIRINWZTCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

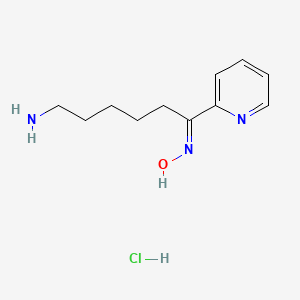
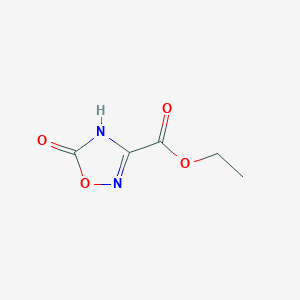
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
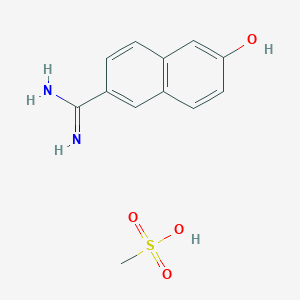
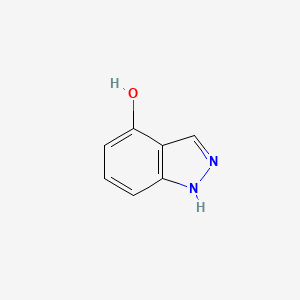
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
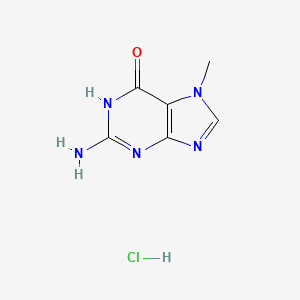
![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)